molecular formula C17H14N2O2 B2430500 1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione CAS No. 161769-65-9

1-benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione

Cat. No.: B2430500
CAS No.: 161769-65-9
M. Wt: 278.311
InChI Key: OHLNLZMQMXTQRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione is a heterocyclic compound that features a pyrrole ring substituted with a benzyl group and a phenylamino group

Scientific Research Applications

1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific electronic and optical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione can be synthesized through various methods. One common approach involves the condensation of benzylamine with maleic anhydride, followed by cyclization and subsequent reaction with aniline. The reaction typically requires a solvent such as toluene and a catalyst like p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete cyclization and formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control over temperature, pressure, and reaction time, leading to a more efficient production process.

Chemical Reactions Analysis

Types of Reactions: 1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrrole-2,5-dione derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylamino group can be replaced by other nucleophiles such as alkyl or aryl groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride.

Major Products:

    Oxidation: Pyrrole-2,5-dione derivatives.

    Reduction: Reduced pyrrole derivatives.

    Substitution: Alkyl or aryl-substituted pyrrole derivatives.

Comparison with Similar Compounds

1-Benzyl-3-(phenylamino)-1H-pyrrole-2,5-dione can be compared with other similar compounds such as:

    1-Benzyl-3-(phenylamino)-1H-indazole-2,5-dione: This compound has a similar structure but features an indazole ring instead of a pyrrole ring.

    1-Benzyl-3-(phenylamino)-1H-pyrazole-2,5-dione: This compound features a pyrazole ring, which can lead to different chemical and biological properties.

Uniqueness: this compound is unique due to its specific substitution pattern and the presence of both benzyl and phenylamino groups, which contribute to its distinct chemical reactivity and potential biological activities.

Properties

IUPAC Name

3-anilino-1-benzylpyrrole-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2/c20-16-11-15(18-14-9-5-2-6-10-14)17(21)19(16)12-13-7-3-1-4-8-13/h1-11,18H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLNLZMQMXTQRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=O)C=C(C2=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.